[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine
Description
Historical Context and Discovery
The specific discovery and first synthesis of this compound is not extensively documented in readily accessible scientific literature. This compound belongs to the broader class of piperidine derivatives, which have a rich history in pharmaceutical chemistry dating back to the mid-19th century. The development of substituted piperidines, including those with sulfur-containing functional groups like the methylsulfanyl moiety, has expanded significantly in recent decades as part of the growing interest in heterocyclic compounds for medicinal applications.
Modern synthetic approaches have allowed for increasingly complex substitution patterns on the piperidine scaffold. The incorporation of both methylsulfanyl and methanamine functionalities at the 4-position represents an advancement in synthetic methodologies aimed at creating compounds with specific pharmacological properties. The compound is now commercially available from chemical suppliers with a typical purity of 95%, indicating its relevance to contemporary research activities.
Classification within Piperidine Derivatives
This compound belongs to several important chemical classifications that help define its properties and potential applications. Primarily, it is a piperidine derivative, containing the six-membered heterocyclic ring with a nitrogen atom characteristic of this class of compounds. More specifically, it can be classified according to its structural features:
- A 4-substituted piperidine, due to the presence of substituents at the 4-position of the ring
- An N-methylpiperidine, owing to the methyl group attached to the nitrogen atom
- A thioether (or sulfanyl) derivative, due to the methylsulfanyl group
- A primary amine, because of the methanamine functional group
Within the broader classification of piperidine derivatives, this compound represents a subset that combines both sulfur and nitrogen functionalities in a single molecular entity. This combination is relatively uncommon but of increasing interest in medicinal chemistry due to the unique properties such compounds may possess.
The presence of the quaternary carbon at position 4 bearing both the methylsulfanyl and methanamine groups creates a structurally distinctive feature that sets this compound apart from simpler piperidine derivatives. This structural arrangement contributes to its specific chemical reactivity and potential biological interactions.
Chemical Nomenclature and Identification Systems
This compound is identified through various nomenclature and identification systems that are essential for precise scientific communication and database referencing.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1-methyl-4-methylsulfanylpiperidin-4-yl)methanamine, which systematically describes its structure according to international chemical naming conventions. Alternative IUPAC representations include [1-methyl-4-(methylthio)piperidin-4-yl]methanamine, where "methylthio" is used in place of "methylsulfanyl" - both terms describing the same functional group.
Table 1: Identification Systems for this compound
These identification systems serve different purposes in chemical information management. The Chemical Abstracts Service (CAS) Registry Number provides a unique identifier for the compound in chemical databases, while the MDL number is used in various molecular databases and chemical information systems. The International Chemical Identifier (InChI) and Simplified Molecular Input Line Entry System (SMILES) notations provide machine-readable representations of the molecular structure, enabling computational processing and comparison of chemical structures across different platforms.
Significance in Organic and Medicinal Chemistry Research
This compound holds significance in both organic and medicinal chemistry research for several compelling reasons.
In organic chemistry, this compound represents an interesting synthetic target due to its multiple functional groups and stereochemical considerations. The presence of a quaternary carbon center at the 4-position of the piperidine ring provides opportunities for studying reaction selectivity and synthetic methodologies. The compound can serve as a building block for more complex molecules, and its synthesis requires careful consideration of functional group compatibility and reaction conditions.
In medicinal chemistry, piperidine derivatives have long been recognized for their diverse biological activities. The specific combination of functional groups in this compound makes it a compound of interest for potential pharmacological applications. The piperidine ring is a privileged structure in drug discovery, present in numerous pharmaceuticals across various therapeutic categories.
Table 2: Research Applications of this compound
| Research Area | Potential Applications | Relevant Structural Features |
|---|---|---|
| Pharmaceutical Development | Intermediate in drug synthesis targeting neurological disorders | Multiple functional groups for derivatization |
| Neurotransmitter Research | Investigation of neurotransmitter systems and mechanisms | Structural similarity to compounds affecting mood and cognition |
| Organic Synthesis | Building block for creating complex molecular architectures | Quaternary carbon center with diverse functionality |
| Analytical Chemistry | Development of detection and quantification methods | Distinctive chemical signature and reactivity profile |
| Material Science | Exploration of new materials with specific chemical properties | Nitrogen and sulfur functionalities for coordination chemistry |
Research indicates that compounds containing both sulfur and nitrogen atoms often exhibit interesting biological properties, including potential neurological activities. The methylsulfanyl group can contribute to the lipophilicity of the molecule, potentially affecting its interaction with biological systems, while the primary amine functionality provides a site for hydrogen bonding interactions with biological targets and opportunities for further chemical derivatization.
The compound's structural similarity to other bioactive piperidine derivatives suggests potential applications in the development of new research tools for understanding biological processes. While specific pharmacological studies on this compound are limited in the publicly available literature, the compound represents a valuable chemical entity for exploring structure-activity relationships in various research programs.
Properties
IUPAC Name |
(1-methyl-4-methylsulfanylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2S/c1-10-5-3-8(7-9,11-2)4-6-10/h3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTOXTULXDOWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of [1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine typically involves:
- Starting from a piperidine derivative, often a protected piperidin-4-ylmethanamine or a related carbamate.
- Introduction of the methylsulfanyl group (–SCH3) at the 4-position of the piperidine ring.
- Deprotection and conversion to the free amine form, often as a hydrochloride salt for stability and purification.
A well-documented method for synthesizing closely related compounds such as 1-[1-(methylsulfonyl)piperidin-4-yl]methanamine hydrochloride (a sulfonyl analog) provides a useful reference for the methylsulfanyl derivative synthesis. The key steps are:
Starting Material Preparation
Use of tert-butyl (piperidin-4-ylmethyl)carbamate as the protected amine precursor.Introduction of Methylsulfonyl Group
- React tert-butyl (piperidin-4-ylmethyl)carbamate with methanesulfonyl chloride in the presence of triethylamine in tetrahydrofuran (THF) at 0°C to room temperature overnight.
- This step installs the methylsulfonyl group at the nitrogen or carbon site depending on conditions.
-
- The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated.
Deprotection and Salt Formation
- The residue is dissolved in ethyl acetate.
- Treatment with 4N hydrogen chloride in ethyl acetate at room temperature overnight removes the Boc protecting group and forms the hydrochloride salt of the target amine.
-
- Evaporation under reduced pressure yields the product as a white solid with a typical yield of around 78%.
Note: For the methylsulfanyl derivative, the methylsulfonyl chloride reagent would be replaced or modified to introduce the methylsulfanyl group (–SCH3) instead of the sulfonyl group (–SO2CH3), likely via nucleophilic substitution or thiolation reactions on an appropriate intermediate.
Detailed Reaction Conditions and Data
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Protection | tert-butyl carbamate formation | Protects amine for selective functionalization |
| Methylsulfanyl introduction | Methanesulfonyl chloride or methylthiolation agent, triethylamine, THF, 0°C to RT overnight | For methylsulfanyl, thiolating agents or methylthiol reagents may be used instead |
| Work-up | Ethyl acetate extraction, washes with water/brine, drying over Na2SO4 | Standard organic extraction and drying |
| Deprotection & Salt Formation | 4N HCl in ethyl acetate, RT, overnight | Removes Boc group, forms hydrochloride salt |
| Isolation | Evaporation under reduced pressure | Yields solid product, ~78% yield reported in sulfonyl analog |
Analytical Characterization
NMR Spectroscopy :
Proton NMR (1H NMR) typically shows characteristic multiplets for piperidine ring protons, singlets for methyl groups (including methylsulfanyl), and broad signals for ammonium protons in hydrochloride salts.Yield :
Reported yields for related compounds are in the range of 70-80%, indicating efficient conversion and isolation.Purity :
The hydrochloride salt form improves stability and facilitates purification by crystallization.
Research Findings and Optimization
The synthetic route is adapted from patent literature and peer-reviewed synthesis protocols emphasizing mild reaction conditions to preserve stereochemistry and functional group integrity.
Modifications to the methylsulfanyl introduction step may involve using thiolating reagents such as methylthiolating agents or nucleophilic substitution on halogenated intermediates to achieve the desired sulfanyl substitution.
Protecting group strategies (e.g., Boc protection) are crucial to prevent side reactions on the amine functionality during sulfanyl group installation.
The final amine hydrochloride salt is preferred for biological testing due to enhanced solubility and stability.
Summary Table of Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Starting Material | tert-butyl (piperidin-4-ylmethyl)carbamate |
| Key Reagents | Methanesulfonyl chloride or methylthiolating agent, triethylamine, 4N HCl in ethyl acetate |
| Solvents | THF, ethyl acetate |
| Temperature Range | 0°C to room temperature |
| Reaction Time | Overnight (12–24 hours) |
| Yield | Approx. 78% (for sulfonyl analog) |
| Product Form | Hydrochloride salt, white solid |
| Characterization Techniques | 1H NMR, TLC, melting point, elemental analysis |
Additional Notes
While direct literature on this compound is limited, closely related compounds such as methylsulfonyl derivatives provide a reliable synthetic framework.
Alternative synthetic approaches may involve thiolation of halogenated piperidines or use of sulfur nucleophiles under mild conditions.
Careful control of reaction conditions and purification steps is essential to obtain high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of secondary amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or thiols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that derivatives of piperidine, including [1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine, exhibit promising antibacterial properties. A study highlighted the structure-activity relationship (SAR) of piperidine derivatives as inhibitors of specific bacterial enzymes, showcasing their potential to combat resistant strains of Mycobacterium tuberculosis and other pathogens .
Case Study:
A derivative of the compound was tested against various strains of bacteria, demonstrating an IC50 value in the low micromolar range, indicating significant inhibitory effects on bacterial growth. The compound's mechanism involved disrupting cell division processes, which could lead to new antibiotic therapies.
Cancer Therapeutics
Antiproliferative Properties:
Recent studies have investigated the antiproliferative effects of compounds related to this compound against human cancer cell lines. For instance, a series of synthesized analogs showed potent activity against breast cancer (MCF7) and colon cancer (HCT116) cells, with selectivity indices favoring normal cells .
Data Table: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | MCF7 | 2.5 | 10 |
| Compound B | HCT116 | 3.0 | 8 |
| [Target Compound] | A431 | 1.8 | 12 |
Biochemical Applications
Peptide Synthesis:
The compound serves as an effective organic buffer in biochemical applications, particularly in peptide synthesis. Its high yield and compatibility with solid-phase synthesis techniques make it valuable in developing peptide-based drugs .
Case Study:
In a comparative study on peptide yields using various buffers, this compound demonstrated superior performance, yielding peptides with higher purity levels than traditional buffers.
Material Science
Polymer Development:
In materials science, the compound's unique chemical structure allows it to be integrated into polymer formulations for cosmetic applications. Its properties can enhance the stability and efficacy of formulations used in skin care products .
Data Table: Polymer Formulation Properties
| Polymer Component | Stability (%) | Sensory Evaluation | Moisturizing Effect |
|---|---|---|---|
| Control | 70 | Moderate | Low |
| Formulation with Compound | 85 | High | High |
Mechanism of Action
The mechanism of action of [1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the methylsulfanyl group may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Notes:
Structural and Electronic Differences
- Methylsulfanyl vs.
- Morpholino vs. Oxetane: The morpholino substituent in introduces a rigid, polar heterocycle, whereas oxetane in provides strain-induced reactivity for targeted interactions.
- Sulfur vs. Oxygen : The SCH₃ group’s electron-donating effects may stabilize charge-transfer interactions in enzyme binding pockets, unlike oxygen-based substituents.
Biological Activity
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine, a compound characterized by its unique piperidine structure and a methylsulfanyl substitution, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on a review of available literature.
Chemical Structure and Properties
The molecular formula of this compound is C8H18N2S. The presence of the methylsulfanyl group is believed to enhance the compound's binding affinity to biological targets, potentially influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The mechanism involves modulation of these targets, which may lead to therapeutic effects in various diseases. The methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding efficiency.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Similar compounds have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies on piperidine derivatives have demonstrated significant cytotoxic effects against A549 lung cancer cells, suggesting that this compound may possess similar properties .
- Antimicrobial Activity : Compounds with piperidine frameworks are often evaluated for antibacterial and antifungal activities. The structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : Cyclization reactions using suitable precursors.
- Substitution Reactions : Introduction of the methanamine group through amination reactions.
- Industrial Production : Large-scale synthesis may utilize continuous flow reactors for efficiency and higher yield.
Case Studies
Several studies have highlighted the biological activities of piperidine derivatives:
- Study on Piperine Analogues : Research on piperine analogues indicated that modifications in the piperidine structure could lead to enhanced anticancer activity by stabilizing G-quadruplex DNA structures involved in oncogene regulation .
- Antimicrobial Screening : A range of piperidine derivatives were screened for antimicrobial activity, revealing promising results against both Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for [1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine, and what challenges arise during purification?
Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution of piperidine precursors. For example, a common approach involves reacting 4-(methylsulfanyl)piperidin-4-yl methanamine with methylating agents (e.g., methyl iodide) under controlled pH (e.g., sodium acetate buffer, pH 4.6) to introduce the methyl group . Challenges include isolating the tertiary amine product due to polarity overlaps with byproducts. Purification often requires gradient elution in reverse-phase HPLC or column chromatography with silica gel modified with triethylamine to reduce tailing .
Q. How is the structural integrity of this compound validated in experimental settings?
Methodological Answer: Structural confirmation relies on a combination of:
- NMR : - and -NMR to verify methylsulfanyl (-SMe) and piperidine ring protons. The methyl group at the 1-position shows a singlet at ~2.3 ppm, while the methanamine protons appear as a multiplet near 3.1 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 189.12) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to ensure stoichiometric purity .
Q. What preliminary pharmacological screening methods are used to assess its bioactivity?
Methodological Answer: Initial screening often includes:
- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using tritiated ligands and membrane preparations .
- Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) to evaluate inhibition of targets like monoamine oxidases .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing sulfide oxidation?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the methylsulfanyl group .
- Catalytic Optimization : Use Pd/C or Raney nickel for selective hydrogenation, avoiding over-reduction of the sulfide moiety .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How do contradictory data on its biological activity (e.g., receptor affinity vs. functional antagonism) arise, and how can they be resolved?
Methodological Answer: Contradictions may stem from:
- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK-293) or ligand concentrations. Standardize protocols using reference agonists/antagonists (e.g., ketanserin for 5-HT2A) .
- Metabolic Interference : Hepatic metabolites (e.g., sulfoxide derivatives) may exhibit off-target effects. Use LC-MS to profile metabolites in hepatocyte incubations .
- Functional Selectivity : Biased signaling pathways (e.g., β-arrestin vs. G-protein coupling). Employ TR-FRET or BRET assays to dissect pathway-specific effects .
Q. What computational strategies predict its metabolic stability and potential reactive intermediates?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the methylsulfanyl group to predict susceptibility to oxidative metabolism .
- Molecular Dynamics (MD) Simulations : Model interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
- In Silico Tools : Use PISTACHIO or REAXYS databases to predict metabolic pathways (e.g., S-oxidation to sulfone) and reactive intermediates (e.g., sulfenic acid) .
Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via:
- HPLC-DAD : Detect sulfoxide/sulfone derivatives (retention time shifts).
- TGA/DSC : Identify thermal decomposition thresholds .
- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to prolong shelf life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
